molecular formula C20H15NO2 B14577284 1-(Furan-2-YL)-3-(9-methyl-9H-carbazol-2-YL)prop-2-EN-1-one CAS No. 61305-19-9

1-(Furan-2-YL)-3-(9-methyl-9H-carbazol-2-YL)prop-2-EN-1-one

Cat. No.: B14577284
CAS No.: 61305-19-9
M. Wt: 301.3 g/mol
InChI Key: PVVGZNVLPMCQIG-UHFFFAOYSA-N
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Description

1-(Furan-2-YL)-3-(9-methyl-9H-carbazol-2-YL)prop-2-EN-1-one is an organic compound that features both furan and carbazole moieties Furan is a heterocyclic organic compound consisting of a five-membered aromatic ring with four carbon atoms and one oxygen atom Carbazole is a tricyclic aromatic compound with a nitrogen atom in the central ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Furan-2-YL)-3-(9-methyl-9H-carbazol-2-YL)prop-2-EN-1-one typically involves the following steps:

    Formation of the Furan Moiety: The furan ring can be synthesized through various methods, such as the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds.

    Formation of the Carbazole Moiety: Carbazole can be synthesized via the Borsche-Drechsel cyclization, which involves the cyclization of o-aminobiphenyl derivatives.

    Coupling of Furan and Carbazole: The final step involves coupling the furan and carbazole moieties through a condensation reaction, typically using a base catalyst and appropriate reaction conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the above synthetic routes for large-scale production. This would include selecting cost-effective reagents, optimizing reaction conditions for high yield and purity, and implementing efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-(Furan-2-YL)-3-(9-methyl-9H-carbazol-2-YL)prop-2-EN-1-one can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.

    Reduction: The carbonyl group in the compound can be reduced to form alcohol derivatives.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.

Major Products Formed

    Oxidation: Formation of furan-2,5-dione derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted furan and carbazole derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex organic molecules.

    Biology: Potential use as a probe or ligand in biological studies.

    Medicine: Investigation of its pharmacological properties for potential therapeutic applications.

    Industry: Use in the development of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-(Furan-2-YL)-3-(9-methyl-9H-carbazol-2-YL)prop-2-EN-1-one would depend on its specific application. For example:

    Biological Activity: The compound may interact with specific molecular targets, such as enzymes or receptors, through binding interactions.

    Electronic Properties: The compound’s electronic properties may be influenced by the conjugation of the furan and carbazole moieties, affecting its behavior in electronic devices.

Comparison with Similar Compounds

Similar Compounds

    1-(Furan-2-YL)-3-(9H-carbazol-2-YL)prop-2-EN-1-one: Similar structure but without the methyl group on the carbazole moiety.

    1-(Thiophen-2-YL)-3-(9-methyl-9H-carbazol-2-YL)prop-2-EN-1-one: Similar structure but with a thiophene ring instead of a furan ring.

Uniqueness

1-(Furan-2-YL)-3-(9-methyl-9H-carbazol-2-YL)prop-2-EN-1-one is unique due to the presence of both furan and carbazole moieties, which can impart distinct chemical and physical properties. The methyl group on the carbazole moiety may also influence its reactivity and interactions with other molecules.

Properties

CAS No.

61305-19-9

Molecular Formula

C20H15NO2

Molecular Weight

301.3 g/mol

IUPAC Name

1-(furan-2-yl)-3-(9-methylcarbazol-2-yl)prop-2-en-1-one

InChI

InChI=1S/C20H15NO2/c1-21-17-6-3-2-5-15(17)16-10-8-14(13-18(16)21)9-11-19(22)20-7-4-12-23-20/h2-13H,1H3

InChI Key

PVVGZNVLPMCQIG-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2C3=C1C=C(C=C3)C=CC(=O)C4=CC=CO4

Origin of Product

United States

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